

An In-depth Technical Guide to MCPA-d3: Properties, Analysis, and Biological Interactions

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Compound of Interest

Compound Name: MCPA-d3

Cat. No.: B15554719

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **MCPA-d3**, a deuterated analog of the widely used phenoxy herbicide MCPA. This document details its fundamental chemical properties, analytical applications, and the biological pathways it influences, making it an essential resource for professionals in environmental science, analytical chemistry, and plant biology.

Core Chemical Data of MCPA-d3

MCPA-d3, also known as 4-Chloro-2-(methyl-d3)phenoxyacetic acid, is the isotopically labeled form of MCPA. Its primary application in a research setting is as an internal standard for the quantification of MCPA in various environmental and biological matrices. The deuterium labeling provides a distinct mass signature for mass spectrometry-based analyses, enabling accurate and precise quantification through isotope dilution methods.

Below is a summary of its key chemical identifiers and properties:

Property	Value
CAS Number	352431-14-2[1][2][3][4][5]
Molecular Weight	203.64 g/mol [1][6]
Molecular Formula	C ₉ H ₆ D ₃ ClO ₃ [1][6]
Synonyms	4-Chloro-2-(methyl-d3)phenoxyacetic acid, (4-Chloro-2-methylphenoxy-d3)acetic acid

Analytical Methodologies for MCPA Quantification

The use of **MCPA-d3** as an internal standard is crucial for accurate quantification of MCPA, compensating for matrix effects and variations in sample preparation and instrument response. The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by Solid-Phase Extraction (SPE) for sample cleanup and concentration.

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of MCPA in water and soil samples using LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)
LC-MS/MS	Water	0.003 µg/L	0.005 µg/L	70-120
GC-MS	Water	4.1-8.1 ng/mL	-	80-120
HPLC-DAD	Water	0.012-0.035 µg/L	0.02 µg/L	76-99
UPLC-MS/MS	Wheat	0.005 mg/kg	0.02 mg/kg	75.1-93.9
UPLC-MS/MS	Soil	0.004 mg/kg	0.01 mg/kg	75.1-93.9

Detailed Experimental Protocol: Analysis of MCPA in Water by SPE and LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of MCPA in water samples using **MCPA-d3** as an internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Sample Pre-treatment:
 - Filter water samples through a 0.45 µm filter to remove particulate matter.
 - Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., formic acid or hydrochloric acid). This step is crucial for the efficient retention of the acidic herbicide on the SPE sorbent.
 - Spike the sample with a known concentration of **MCPA-d3** internal standard.
- SPE Cartridge Conditioning:
 - Use a C18 SPE cartridge.
 - Condition the cartridge by passing methanol followed by acidified deionized water (pH 2-3). Ensure the cartridge does not go dry.
- Sample Loading:
 - Load the pre-treated water sample onto the conditioned SPE cartridge at a controlled flow rate.
- Washing:
 - Wash the cartridge with acidified deionized water to remove any co-extracted interfering compounds.
- Elution:

- Elute the retained MCPA and **MCPA-d3** from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.
- Concentration:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

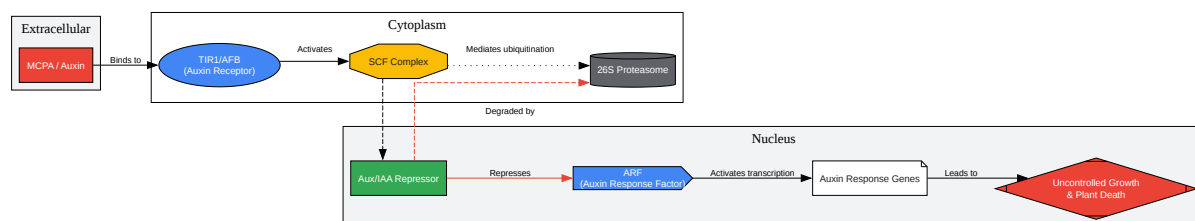
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of an acidifier like formic acid, is commonly employed.
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
 - Injection Volume: 5-20 µL.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for acidic herbicides like MCPA.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both MCPA and **MCPA-d3** are monitored.
 - MCPA Transition (example): m/z 199 → 141
 - **MCPA-d3** Transition (example): m/z 202 → 144
- Quantification:

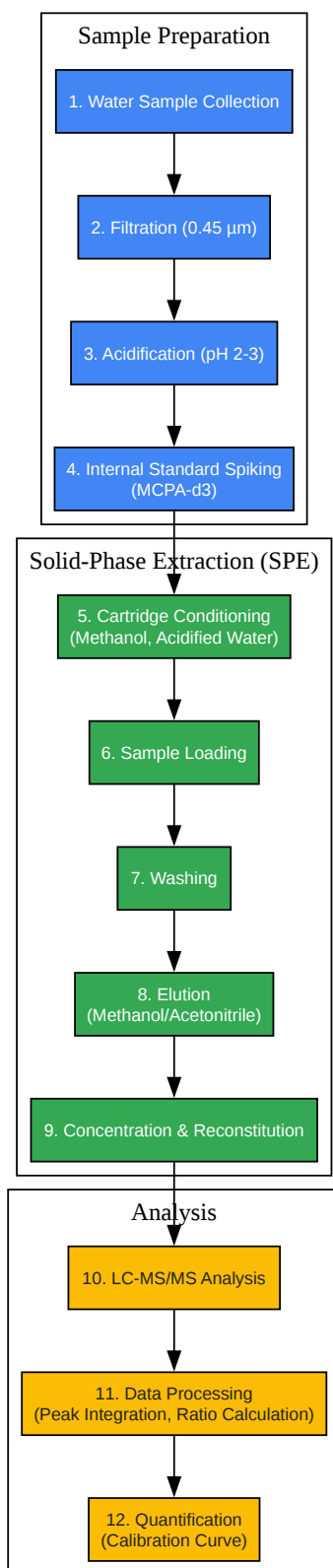
- A calibration curve is generated using standards of known MCPA concentrations, each containing a constant concentration of the **MCPA-d3** internal standard.
- The concentration of MCPA in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Biological Mechanism of Action: Auxin Signaling Pathway

MCPA is a synthetic auxin herbicide. Its mode of action is to mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death. The core of this action lies in the disruption of the canonical auxin signaling pathway. **MCPA-d3**, being structurally almost identical to MCPA, is expected to interact with the same biological targets.

The following diagram illustrates the key components and steps in the auxin signaling pathway that is disrupted by MCPA.





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